DI-P-Methylbenzylidene sorbitol
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Overview
Description
1,3:2,4-Di-p-methylbenzylidene sorbitol is a derivative of sorbitol, a sugar alcohol. This compound is known for its unique ability to self-assemble into fibrous structures, making it a valuable nucleating agent in polymer chemistry. It is widely used to enhance the optical properties and crystallization rates of polymers .
Preparation Methods
1,3:2,4-Di-p-methylbenzylidene sorbitol can be synthesized through a condensation reaction between sorbitol and p-methylbenzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .
Industrial production methods involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
1,3:2,4-Di-p-methylbenzylidene sorbitol primarily undergoes substitution reactions due to the presence of benzylidene groups. Common reagents used in these reactions include strong acids and bases. The major products formed from these reactions are typically derivatives of the original compound, where the benzylidene groups are modified .
Scientific Research Applications
1,3:2,4-Di-p-methylbenzylidene sorbitol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,3:2,4-Di-p-methylbenzylidene sorbitol exerts its effects is primarily through its ability to self-assemble into fibrous networks. This self-assembly is driven by hydrogen bonding and π-π interactions between the benzylidene groups. These fibrous networks act as nucleation sites, promoting the crystallization of polymers .
Comparison with Similar Compounds
1,3:2,4-Di-p-methylbenzylidene sorbitol is similar to other sorbitol derivatives, such as 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol and 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol. it is unique in its ability to form more stable and efficient nucleating networks, making it particularly valuable in industrial applications .
Similar Compounds
- 1,3:2,4-di(3,4-dimethylbenzylidene) sorbitol
- 1,2,3-trideoxy-4,6:5,7-bis-O-[(4-propylphenyl)methylene]-nonitol
Properties
Molecular Formula |
C22H26O6 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(1Z,3S,4S,5S,6R,7Z)-1,8-bis(4-methylphenyl)octa-1,7-diene-2,3,4,5,6,7-hexol |
InChI |
InChI=1S/C22H26O6/c1-13-3-7-15(8-4-13)11-17(23)19(25)21(27)22(28)20(26)18(24)12-16-9-5-14(2)6-10-16/h3-12,19-28H,1-2H3/b17-11-,18-12-/t19-,20+,21-,22-/m1/s1 |
InChI Key |
CTPBWPYKMGMLGS-VUDRSTGDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\O)/[C@H](O)[C@@H](O)[C@H](O)[C@H](O)/C(=C/C2=CC=C(C=C2)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(C(C(C(C(=CC2=CC=C(C=C2)C)O)O)O)O)O)O |
Origin of Product |
United States |
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